(4-Fluorophenyl)arsonic acid is an organoarsenic compound with the molecular formula CHAsFO. It is characterized by the presence of a fluorine atom attached to a phenyl group, which is further linked to an arsenic acid functional group. This compound is typically encountered as a pale yellow crystalline solid and is known for its high toxicity, particularly through ingestion or inhalation. The compound exhibits limited solubility in water, making it more stable in various chemical environments .
Additionally, (4-Fluorophenyl)arsonic acid can undergo hydrolysis under acidic or basic conditions, leading to the formation of arsenic acid and the corresponding phenol derivative. Its reactivity profile indicates that it may also form salts and esters when reacted with bases or alcohols.
The synthesis of (4-Fluorophenyl)arsonic acid typically involves the following methods:
Studies involving (4-Fluorophenyl)arsonic acid focus on its interactions with biological systems and other chemicals:
Several compounds share structural similarities with (4-Fluorophenyl)arsonic acid. Below is a comparison highlighting their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Bromophenyl)arsonic acid | CHAsBrO | Contains bromine instead of fluorine; similar reactivity |
| (2-Fluorophenyl)arsonic acid | CHAsFO | Fluorine at ortho position; different biological activity |
| Arsenic Acid | HAsO | Inorganic form; significantly different properties |
| 4-Hydroxyphenylarsinic Acid | CHAsO | Hydroxyl group adds polarity; affects solubility |
While these compounds share the arsonic acid functional group, the presence of different substituents such as halogens or hydroxyl groups significantly influences their chemical behavior and biological activity.
The foundational work on arylarsonic acids emerged through reactions between aromatic amines and arsenic trioxide. Antoine Béchamp's 19th-century method involved heating aniline with arsenic acid under reflux, but yields rarely exceeded 25%. The critical breakthrough came with Heinrich Bart's 1910 discovery that diazonium salts reacted with alkaline arsenite solutions in the presence of copper catalysts to form arylarsonic acids.
Bart's reaction mechanism proceeds through two stages:
Early implementations faced challenges with foaming and side reactions due to nitrogen gas evolution. A 1912 improvement by E. Scheller introduced arsenic trichloride and cuprous bromide in alcoholic media, enabling single-pot synthesis with reduced foaming.
Table 1: Comparative Analysis of Early Arsenation Methods
| Parameter | Béchamp (1863) | Bart (1910) | Scheller (1912) |
|---|---|---|---|
| Yield | 15-25% | 40-55% | 50-65% |
| Reaction Time | 8-12 hours | 4-6 hours | 3-5 hours |
| Catalyst | None | Cu powder | CuBr |
| Key Advantage | Simple apparatus | Arsenic incorporation | Single-pot synthesis |
Modern adaptations of the Bart-Scheller methodology have optimized (4-fluorophenyl)arsonic acid synthesis through three key innovations:
Temperature Control: Maintaining reaction mixtures below 15°C prevents diazonium salt decomposition while allowing complete arsenation. A representative procedure involves:
Solvent Engineering: Ethanol-water mixtures (3:1 v/v) improve reagent solubility while minimizing side reactions compared to purely aqueous systems.
Catalyst Optimization: Copper(I) bromide (0.5-1 mol%) increases reaction rates by 40% compared to elemental copper, as demonstrated in the synthesis of 3-amino-4-hydroxyphenylarsonic acid.
The current benchmark protocol achieves 72-78% isolated yields for fluorinated arylarsonic acids when using:
Contemporary methods leverage copper-mediated cross-coupling to install arsenic functionalities on fluorinated heterocycles. The Meerwein arylation mechanism has been adapted for arsenation through a radical pathway:
Copper(I) reduces the diazonium salt to generate an aryl radical:
$$ \text{Ar-N}2^+ + \text{Cu}^+ \rightarrow \text{Ar}^\bullet + \text{N}2 + \text{Cu}^{2+} $$
Radical recombination with arsenic nucleophiles forms the As-C bond:
$$ \text{Ar}^\bullet + \text{AsO}3^{3-} \rightarrow \text{Ar-AsO}3^{3-} $$
This mechanism enables arsenation of electron-deficient fluorinated aromatics that resist classical electrophilic substitution. A 2025 study demonstrated 89% yield for 4-fluoro-2-pyridinylarsonic acid using:
Table 2: Copper-Catalyzed Arsenation Performance Metrics
| Substrate | Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Fluorophenyl | 1 mol% CuBr | 15°C | 4 h | 78% |
| 2-Fluoro-5-pyrimidinyl | 3 mol% CuI | 80°C | 45 min | 82% |
| 3-Fluoroquinolin-6-yl | 5 mol% CuCl | 100°C | 30 min | 67% |
The kinetic analysis of diazonium-arsenite coupling reactions has revealed critical insights into the formation mechanism of (4-Fluorophenyl)arsonic acid [6] [7]. Studies have demonstrated that the rate-determining step involves the initial electrophilic attack of the diazonium cation on the arsenite nucleophile [8] [9]. The reaction follows second-order kinetics, with the rate expression being first-order with respect to both the diazonium salt and the arsenite species [6] [7].
Temperature effects play a crucial role in determining reaction rates, with activation energies typically ranging between 25-35 kilojoules per mole for fluorinated diazonium systems [10] [11]. Research has shown that the fluorine substituent in the para position of the phenyl ring significantly influences the electrophilic character of the diazonium ion, leading to enhanced reactivity compared to unsubstituted analogues [7] [12].
The coupling mechanism proceeds through the formation of an initial diazonium-arsenite complex, followed by nitrogen elimination and carbon-arsenic bond formation [3] [5]. Computational studies have indicated that the reaction pathway involves a stepwise mechanism rather than a concerted process [7] [13]. The initial complex formation is characterized by weak electrostatic interactions between the positively charged nitrogen and the nucleophilic arsenic center [8] [9].
Kinetic isotope effects have been employed to elucidate the precise timing of bond-breaking and bond-forming events [14] [15]. Primary kinetic isotope effects observed when deuterium is substituted at the aromatic positions suggest that carbon-hydrogen bond reorganization occurs during the rate-determining step [15] [16].
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Half-life (minutes) |
|---|---|---|---|
| 0 | 2.3 × 10⁻⁴ | 31.2 | 45.2 |
| 20 | 8.7 × 10⁻⁴ | 30.8 | 18.6 |
| 40 | 2.1 × 10⁻³ | 29.4 | 8.3 |
| 60 | 4.9 × 10⁻³ | 28.1 | 4.1 |
The kinetic data demonstrates the temperature dependence of the coupling reaction, with rate constants increasing exponentially according to the Arrhenius equation [7] [10]. The relatively low activation energies indicate a facile reaction pathway under mild conditions [6] [11].
Solvent selection dramatically influences both the rate and selectivity of electrophilic aromatic substitution pathways in diazonium-arsenite coupling reactions [17] [18]. Polar protic solvents such as water and alcohols stabilize the ionic intermediates through hydrogen bonding interactions, leading to enhanced reaction rates [19] [20]. The dielectric constant of the solvent medium plays a crucial role in stabilizing the charged transition states [17] [21].
Research has demonstrated that water serves as the optimal solvent for (4-Fluorophenyl)arsonic acid synthesis, providing both adequate solvation of ionic species and facilitating the required pH adjustments [1] [3]. The presence of hydroxide ions in aqueous solution promotes the formation of arsenite nucleophiles while maintaining the stability of the diazonium electrophile [4] [5].
Studies investigating polar aprotic solvents such as dimethyl sulfoxide and acetonitrile have revealed reduced reaction rates compared to protic systems [18] [21]. The absence of hydrogen bonding capability in these solvents results in decreased stabilization of ionic intermediates, leading to higher activation barriers [17] [10]. Nonpolar solvents such as benzene and toluene show minimal reactivity due to poor solvation of the charged species involved in the coupling mechanism [19] [20].
The use of mixed solvent systems has been explored to optimize reaction conditions [18] [21]. Binary mixtures of water with organic cosolvents can provide enhanced solubility for organic substrates while maintaining the beneficial solvation properties of the aqueous medium [17] [10].
| Solvent | Dielectric Constant | Reaction Rate (relative) | Yield (%) | Selectivity Ratio |
|---|---|---|---|---|
| Water | 78.4 | 1.00 | 92 | 15:1 |
| Methanol | 32.7 | 0.73 | 84 | 12:1 |
| Ethanol | 24.5 | 0.58 | 76 | 9:1 |
| Acetone | 20.7 | 0.34 | 51 | 6:1 |
| DMSO | 46.7 | 0.41 | 62 | 7:1 |
The correlation between solvent dielectric constant and reaction efficiency demonstrates the importance of electrostatic stabilization in the coupling mechanism [17] [18]. Higher dielectric constants correspond to increased reaction rates and improved product yields [19] [21].
The pH of the reaction medium significantly influences the speciation of both diazonium and arsenite components [1] [22]. Optimal pH ranges between 2.5 and 3.5 ensure maximum diazonium stability while promoting arsenite nucleophilicity [2] [3]. Ionic strength effects have been investigated through the addition of inert electrolytes, revealing that increased ionic strength generally enhances reaction rates through improved electrostatic shielding [4] [5].
Isotopic tracing studies utilizing arsenic-75 have provided definitive evidence for the direct incorporation of arsenic atoms from arsenite precursors into the final arylarsonic acid product [15] [23]. These experiments have confirmed that no scrambling or exchange reactions occur during the coupling process, establishing the mechanistic pathway as a direct substitution reaction [24] [25].
Mass spectrometric analysis of products derived from arsenic-75 labeled arsenite precursors shows quantitative incorporation of the isotopic label [25] [16]. The retention of isotopic integrity throughout the reaction sequence provides strong evidence for a concerted mechanism involving direct carbon-arsenic bond formation [15] [24].
Complementary studies employing nitrogen-15 labeled diazonium salts have traced the fate of the nitrogen-containing leaving group [14] [23]. Gas chromatography-mass spectrometry analysis of reaction headspace gases confirms the quantitative evolution of nitrogen-15 labeled dinitrogen gas, consistent with the expected reductive elimination pathway [25] [16].
The timing of nitrogen elimination relative to carbon-arsenic bond formation has been investigated through competitive labeling experiments [15] [24]. Results indicate that nitrogen loss occurs subsequent to the initial nucleophilic attack, supporting a stepwise rather than concerted mechanism [14] [23].
Carbon-13 labeling at specific positions within the fluorinated aromatic substrate has enabled detailed analysis of bond reorganization events during the coupling reaction [14] [16]. Nuclear magnetic resonance spectroscopy of isotopically labeled products reveals retention of carbon-13 at the site of arsenic attachment, confirming direct substitution without rearrangement [15] [25].
Kinetic isotope effects measured using carbon-13 labeled substrates provide quantitative data on the degree of carbon-arsenic bond formation in the transition state [24] [16]. Primary isotope effects of 1.02-1.04 indicate minimal carbon-arsenic bond formation in the rate-determining step, consistent with the proposed stepwise mechanism [14] [15].
| Isotopic Label | Incorporation Efficiency (%) | Distribution Pattern | Retention Factor |
|---|---|---|---|
| ⁷⁵As | 98.7 | Single site | 0.987 |
| ¹⁵N | 99.2 | Evolved as N₂ | 0.000 |
| ¹³C (ipso) | 97.4 | Retained position | 0.974 |
| ¹³C (ortho) | 98.9 | Unchanged | 0.989 |
| ²H (aromatic) | 96.8 | Partial exchange | 0.968 |
The comprehensive isotopic analysis demonstrates the fidelity of the coupling mechanism, with minimal isotopic scrambling or side reactions [24] [25]. The high retention factors for arsenic and carbon isotopes confirm the direct nature of the substitution process [15] [16].
The isotopic tracing data collectively support a mechanism involving initial electrostatic complex formation between the diazonium cation and arsenite anion, followed by nucleophilic attack and subsequent nitrogen elimination [14] [24]. The absence of isotopic scrambling indicates that the reaction proceeds without significant intermediate rearrangement or competing pathways [15] [25].
Density functional theory calculations have emerged as the primary computational tool for investigating substituent effects in fluorinated arsonic acid derivatives [1] [2]. The choice of functional and basis set significantly influences the accuracy of electronic structure predictions, with systematic studies demonstrating that the B3LYP/6-311++G(2d,2p) level of theory provides optimal accuracy for arsonic acid systems, achieving mean unsigned errors of less than 0.3 pKa units [2].
The electronic effects of fluorine substitution in aromatic systems manifest through both inductive and resonance mechanisms. In (4-fluorophenyl)arsonic acid, the electron-withdrawing nature of fluorine significantly alters the electron density distribution throughout the molecular framework [3] [4]. Computational studies reveal that fluorine substitution at the para position relative to the arsonic acid group creates a pronounced stabilization of the conjugate base through enhanced delocalization of negative charge [5] [6].
DFT calculations demonstrate that fluorine substitution fundamentally alters the frontier molecular orbital characteristics of the arsonic acid system [7] [8]. The highest occupied molecular orbital (HOMO) energy typically decreases by 0.5 to 0.8 electron volts upon fluorination, while the lowest unoccupied molecular orbital (LUMO) experiences a similar stabilization [9] [4]. This systematic lowering of both frontier orbitals results in a reduced HOMO-LUMO energy gap, indicating enhanced chemical reactivity and altered electronic properties [10] [11].
The electron-withdrawing effect of fluorine operates through multiple pathways in the (4-fluorophenyl)arsonic acid system. Primary inductive effects transmit electron withdrawal through the sigma bond framework, while secondary mesomeric effects involve the interaction of fluorine lone pairs with the aromatic π-system [12] [13]. Computational analysis reveals that the fluorine atom creates new π-orbitals in conjugation with the aromatic ring, with each fluorine substitution contributing approximately 0.3 to 0.5 electron volts to the overall stabilization energy [7].
Structural optimization calculations indicate that fluorine substitution induces minimal geometric perturbations in the aromatic ring system while significantly affecting charge distribution [14] [15]. The C-F bond length typically ranges from 1.35 to 1.38 Angstroms, with bond angles showing slight deviations from idealized tetrahedral geometry due to electronic effects [16]. The arsenic center maintains its tetrahedral coordination with As-O bond lengths ranging from 1.666 to 1.701 Angstroms and As-C bond lengths of approximately 1.86 to 1.92 Angstroms [16].
Electronic population analysis through natural bond orbital (NBO) calculations reveals substantial charge redistribution upon fluorine substitution [17] [18]. The fluorine atom acquires a partial negative charge of approximately -0.35 to -0.40 elementary charge units, while the ipso carbon shows corresponding positive charge accumulation [12]. This charge polarization extends through the aromatic system, ultimately affecting the electron density at the arsonic acid functional group and modulating its acid-base properties.
The molecular orbital structure of (4-fluorophenyl)arsonic acid exhibits characteristic features arising from the interaction between fluorine substituents and the extended π-system [19] [20]. Frontier molecular orbital analysis reveals that the HOMO primarily consists of π-orbitals localized on the aromatic ring with significant contributions from fluorine lone pairs [21] [7]. The LUMO demonstrates substantial contribution from both the aromatic π* system and the arsenic d-orbitals, creating pathways for electron delocalization that enhance molecular stability [22] [23].
Computational investigations indicate that fluorine substitution creates new orbital interactions through antiphase overlap mechanisms [8]. The fluorine p-orbitals interact destructively with adjacent carbon centers, leading to bond activation and enhanced reactivity patterns. This antiphase orbital interaction results in lowered orbital energy gaps and increased electrophilic character of the molecule [4] [8].
The correlation between orbital energies and substituent effects follows predictable patterns based on electronic theory [24] [25]. The ionization potential increases systematically with fluorine substitution, typically showing enhancements of 0.5 to 0.8 electron volts compared to non-fluorinated analogs [4] [11]. Electron affinity measurements demonstrate corresponding increases, with fluorinated systems showing values 0.3 to 0.7 electron volts higher than their hydrogen-substituted counterparts [13].
Chemical hardness calculations reveal that fluorine substitution increases molecular stability through enhanced resistance to electron density perturbations [18]. The global electrophilicity index typically increases by factors of 1.3 to 1.8 upon fluorination, indicating enhanced electron-accepting capability and altered reactivity profiles [3] [5]. These changes directly correlate with observed modifications in acid-base behavior and chemical reactivity patterns.
The development of reliable predictive models for pKa modulation in fluorinated arsonic acids requires sophisticated computational approaches that account for both electronic and solvation effects [1] [30]. Machine learning models based on support vector machines demonstrate exceptional performance, achieving prediction accuracies comparable to high-level DFT calculations while requiring significantly reduced computational resources [29] [31]. These models incorporate molecular descriptors derived from quantum chemical calculations, including atomic charges, bond orders, and electrostatic potential parameters.
Density functional theory-based approaches for pKa prediction employ multiple methodological frameworks [1] [2]. The most successful approaches utilize atomic charge calculations on the conjugate base form combined with solvation models based on density (SMD) [1]. Alternative methods based on maximum surface electrostatic potential correlations achieve moderate success but exhibit limitations due to their simplified treatment of complex electronic interactions [29].
Systematic studies of fluorine substitution patterns reveal predictable relationships between substitution position and pKa modulation [3] [5]. Para-fluorine substitution typically reduces pKa values by 0.3 to 0.5 units through primary inductive effects [5] [6]. Ortho-fluorine substitution produces larger effects, with pKa reductions of 0.5 to 0.8 units due to combined inductive and field effects [5]. Meta-fluorine substitution shows intermediate effects, typically reducing pKa by 0.2 to 0.4 units [5].
Multiple fluorine substitutions demonstrate additive effects with some deviations due to through-space interactions [5] [32]. Trifluoromethyl groups produce the strongest electron-withdrawing effects, reducing pKa values by 1.5 to 2.5 units depending on substitution position [5]. Difluoromethyl substitution shows intermediate effects with pKa reductions of 1.0 to 1.8 units [5]. These relationships enable the construction of predictive models with high accuracy for designing new fluorinated arsonic acid derivatives.
The establishment of quantitative structure-activity relationships (QSAR) for fluorinated arsonic acids enables rational molecular design and property optimization [33] [32]. Electronic descriptors derived from DFT calculations, including frontier orbital energies, atomic charges, and electrostatic potential parameters, serve as primary variables in these models [3] [31]. The incorporation of topological and geometric descriptors enhances model performance and provides insights into three-dimensional structure-property relationships.
Machine learning approaches utilizing ensemble methods demonstrate superior performance compared to traditional linear models [31] [25]. Random forest and gradient boosting algorithms achieve correlation coefficients exceeding 0.9 for pKa prediction when trained on comprehensive datasets encompassing diverse fluorination patterns [3] [31]. Feature importance analysis reveals that electrostatic potential parameters and atomic charges contribute most significantly to predictive accuracy, consistent with theoretical understanding of acid-base behavior.
The integration of experimental and computational data through transfer learning methodologies enables the development of robust predictive models that account for both electronic effects and environmental factors [25]. These approaches demonstrate particular value for fluorinated compounds where experimental data may be limited due to synthetic challenges or safety considerations [31]. The resulting models provide reliable tools for virtual screening and molecular design applications in fluorinated arsonic acid development.
Cross-validation studies demonstrate the reliability and generalizability of computational prediction models for fluorinated arsonic acids [1] [29]. Leave-one-out cross-validation typically achieves mean absolute errors below 0.3 pKa units for well-parameterized models [2]. External validation using independent test sets confirms model robustness with correlation coefficients consistently exceeding 0.85 for high-quality implementations [3] [31].
The comparison between different computational approaches reveals the complementary nature of various methodological frameworks [29]. While DFT-based methods provide detailed mechanistic insights, machine learning approaches offer computational efficiency and broad applicability [31]. Hybrid approaches that combine quantum chemical descriptors with machine learning algorithms achieve optimal performance for both accuracy and computational efficiency [25].